molecular formula C11H21NO3 B2928591 Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate CAS No. 280758-01-2

Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate

Cat. No.: B2928591
CAS No.: 280758-01-2
M. Wt: 215.293
InChI Key: OBWNQXOVRLYCEL-VIFPVBQESA-N
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Description

Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a ketone moiety at position 1, and a methyl substituent at position 4 of the pentan-3-yl backbone. The (3S) stereochemistry renders it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical and peptide chemistry. The Boc group enhances solubility and stability, while the ketone functionality enables further derivatization, such as reductions to alcohols or nucleophilic additions.

Properties

IUPAC Name

tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWNQXOVRLYCEL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280758-01-2
Record name (S)-tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the reaction of tert-butyl carbamate with (3S)-4-methyl-1-oxopentan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: The compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling of amino acids .

Medicine: In medicinal chemistry, it is employed in the synthesis of various pharmaceuticals, including drugs that target specific enzymes and receptors.

Industry: The compound finds applications in the production of polymers and other materials, where it acts as a stabilizer and modifier.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. This allows for selective reactions at other functional groups. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Compound : tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate (CAS 58521-45-2)

  • Structural Difference : The oxo group is at position 1, but the carbamate is attached to carbon 2 instead of 3.
  • Molecular Formula: C₁₁H₂₁NO₃ (vs. C₁₁H₂₁NO₃ for the target compound).
  • This isomer is widely used in peptide synthesis (e.g., Boc-Leucinal) .

Halogenated Analogs

Bromo-Substituted Derivatives

Compound : tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate (CAS 170876-68-3)

  • Molecular Formula: C₁₁H₂₀BrNO₃.
  • Key Difference : A bromine atom replaces the ketone oxygen at position 2, introducing a leaving group for nucleophilic substitution.
  • Applications : Suitable for Suzuki couplings or alkylation reactions due to the Br substituent .

Compound : tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate (CAS 2402789-38-0)

  • Molecular Formula: C₁₂H₂₂BrNO₃.
Chloro-Substituted Derivative

Compound : Chiral tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate

  • Molecular Formula: C₁₂H₂₂ClNO₃.
  • Key Difference : Chlorine at position 1 offers a smaller, less polarizable leaving group compared to bromine, influencing reaction rates in SN2 mechanisms .

Heterocyclic and Functionalized Derivatives

Compound : tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS 724787-35-3)

  • Molecular Formula : C₁₀H₂₀N₂O₃.
  • Key Difference : Incorporation of a piperidine ring with a hydroxyl group expands utility in CNS-targeting drug synthesis.
  • Applications : Used as a building block for kinase inhibitors or GPCR modulators .

Compound : tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate

  • Molecular Formula : C₁₁H₂₀N₂O₃.
  • Key Difference : A seven-membered azepane ring with a ketone group introduces conformational flexibility, relevant in macrocyclic drug design .

Stereochemical Variants

Compound : Chiral tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate

  • Molecular Formula: C₁₂H₂₂BrNO₃.
  • Key Difference : The (3R) configuration and extended hexan backbone may lead to divergent biological activity compared to the (3S)-configured target compound .

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features
Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate (Target) Not Provided C₁₁H₂₁NO₃ ~215.29 (3S), 4-methyl, 1-oxo
tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate 58521-45-2 C₁₁H₂₁NO₃ 215.29 (2S), positional isomer
tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate 170876-68-3 C₁₁H₂₀BrNO₃ 294.19 Bromo at C1, 2-oxo
tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate 121142-30-1 C₁₂H₂₂ClNO₃ 308.22 Chloro at C1, 2-oxo
tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate 724787-35-3 C₁₀H₂₀N₂O₃ 216.28 Piperidine ring, hydroxyl at C3

Research Findings and Implications

  • Reactivity Trends : Halogenated analogs (Br, Cl) exhibit enhanced electrophilicity at C1, enabling cross-coupling reactions. Bromo derivatives are preferred for Suzuki-Miyaura reactions due to better leaving-group ability .
  • Steric Effects : Compounds with 4,4-dimethyl groups (e.g., CAS 2402789-38-0) show reduced reactivity in bulky environments but improved enantioselectivity in asymmetric catalysis .
  • Biological Relevance : Piperidine and azepane derivatives (e.g., CAS 724787-35-3) are prioritized in CNS drug discovery due to their ability to cross the blood-brain barrier .

Biological Activity

Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-YL]carbamate is a carbamate derivative characterized by its unique structural features, which include a tert-butyl group and a chiral center at the 3-position of the oxopentane moiety. This compound has garnered attention in various fields, including medicinal chemistry and polymer science, due to its potential biological activity and applications.

Molecular Structure

  • Molecular Formula: C₁₁H₂₁N₃O₃
  • Molecular Weight: 215.29 g/mol
  • IUPAC Name: this compound

Physical Properties

The tert-butyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various chemical applications, including organic synthesis and material science .

Potential Applications

  • Medicinal Chemistry : The compound's structure suggests potential as a drug candidate, particularly in targeting enzyme systems. Its reactivity profile could be explored for developing inhibitors or modulators of specific biological pathways.
  • Polymer Science : The incorporation of this compound into polymer chains can modify material properties, enhancing solubility, mechanical strength, and hydrophobicity. This makes it valuable in creating advanced materials for various applications .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(3-methylbutanoyl)carbamateC₁₁H₂₃N₃O₃Different acyl chain influencing reactivity
Tert-butyl N-(2-methylpropanoyl)carbamateC₁₁H₂₃N₃O₃Similar structure but different substituents affecting biological activity
Tert-butyl N-(4-methylpentanoyl)carbamateC₁₂H₂₅N₃O₃Larger acyl group may alter solubility and reactivity profiles

This comparison highlights how variations in acyl chain length and branching can significantly affect chemical properties and biological activities.

Interaction Studies

Recent research has focused on the interaction of carbamates with biological targets. For instance, studies have shown that certain carbamates can inhibit proteases, which are crucial in various diseases including viral infections. The potential for this compound to act similarly warrants further investigation .

Pharmacological Profiles

While specific pharmacological data on this compound is scarce, related compounds have demonstrated promising activity against viral targets, particularly in inhibiting proteases involved in viral replication. This suggests that further exploration of this compound could yield significant insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl N-[(3S)-4-methyl-1-oxopentan-3-yl]carbamate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via carbamate protection of the corresponding amine intermediate. A typical approach involves reacting (3S)-4-methyl-1-oxopentan-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity >95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of residual solvent/amine peaks) .

Q. How should researchers characterize the stereochemical integrity of the (3S)-configured chiral center?

  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to confirm enantiomeric excess. Complementary techniques include optical rotation measurements and X-ray crystallography (if single crystals are obtainable). For crystallography, slow evaporation from a dichloromethane/pentane mixture is recommended .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm in ¹H, ~28 ppm in ¹³C) and carbamate carbonyl (δ ~155 ppm in ¹³C).
  • IR Spectroscopy : Detect the carbonyl stretch (~1680–1720 cm⁻¹ for the carbamate and ketone groups).
  • HRMS : Verify molecular weight (C₁₂H₂₁NO₃; exact mass 227.1521) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, base concentration). For example, lower temperatures (<0°C) and non-basic conditions reduce racemization.
  • Kinetic Monitoring : Track enantiomeric ratio via inline FTIR or periodic chiral HPLC sampling.
  • Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies and identify racemization pathways .

Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?

  • Methodology :

  • Controlled Stability Studies : Expose the compound to pH-adjusted buffers (e.g., pH 2–12) at 25°C/40°C. Monitor degradation via LC-MS and quantify half-life.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the carbamate) to trace hydrolysis pathways.
  • Cross-Validation : Compare results with structurally analogous carbamates (e.g., tert-butyl (3-hydroxypropyl)carbamate) to identify substituent effects .

Q. How can computational tools predict the compound’s reactivity in novel catalytic systems?

  • Methodology :

  • Reaction Pathway Analysis : Employ quantum mechanical/molecular mechanical (QM/MM) simulations to model interactions with transition-metal catalysts (e.g., Pd or Ru complexes).
  • Machine Learning : Train models on existing carbamate reactivity datasets to predict regioselectivity in cross-coupling reactions.
  • In Silico Screening : Use docking software (e.g., AutoDock) to assess binding affinity with enzymatic targets (e.g., proteases) for drug discovery applications .

Q. What experimental and computational approaches assess the compound’s environmental impact?

  • Methodology :

  • Ecotoxicology Assays : Test acute toxicity using Daphnia magna or Vibrio fischeri bioassays.
  • Degradation Modeling : Apply EPI Suite to estimate biodegradation half-life and bioaccumulation potential.
  • Life Cycle Analysis (LCA) : Evaluate synthetic route sustainability via metrics like E-factor and energy consumption .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility?

  • Methodology :

  • Reproducibility Checks : Replicate experiments using identical purification methods (e.g., drying under vacuum vs. ambient conditions).
  • Polymorph Screening : Conduct differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline forms.
  • Solvent Selection : Use Hansen solubility parameters to optimize solvent mixtures for recrystallization .

Methodological Best Practices

Q. What safety protocols are critical when handling tert-butyl carbamates?

  • Methodology :

  • Hazard Mitigation : Use fume hoods for reactions involving volatile bases (e.g., triethylamine).
  • Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., quench with aqueous citric acid or sodium bicarbonate).
  • Storage : Store under argon at –20°C to prevent hydrolysis; monitor moisture content via Karl Fischer titration .

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